molecular formula C20H18N2O4 B2368436 2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054547-38-4

2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2368436
CAS No.: 1054547-38-4
M. Wt: 350.374
InChI Key: YRECCLTZGUJNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as DAA-1106, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, which have been shown to have neuroprotective effects.

Mechanism of Action

2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid acts as a competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor. Glutamate is the main excitatory neurotransmitter in the brain, and overactivation of glutamate receptors can lead to excitotoxicity and neuronal damage. By blocking the AMPA receptor, this compound reduces the influx of calcium ions into neurons, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid in lab experiments is its specificity for the AMPA receptor, which allows for targeted manipulation of this receptor. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for research on 2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid. One area of interest is its potential use in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is its potential use in the treatment of depression, as it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in the pathophysiology of depression. Additionally, further research is needed to optimize the pharmacokinetics of the compound, such as improving its solubility and half-life.

Synthesis Methods

The synthesis of 2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves the reaction of 2-chloroacetic acid with 2-(2-hydroxyphenoxy)benzaldehyde, followed by the condensation of the resulting compound with 2,4-dimethylaniline and cyanoacetic acid. The final product is obtained by the acid-catalyzed cyclization of the intermediate compound. The purity of the compound is ensured by recrystallization.

Scientific Research Applications

2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects by blocking the AMPA receptor, which is involved in excitotoxicity and neuronal damage. This compound has also been found to reduce inflammation and oxidative stress, which are key factors in the progression of these disorders.

Properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-7-8-17(14(2)9-13)22-20(25)16(11-21)10-15-5-3-4-6-18(15)26-12-19(23)24/h3-10H,12H2,1-2H3,(H,22,25)(H,23,24)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRECCLTZGUJNSH-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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